![molecular formula C8H7FN4O B13496819 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B13496819.png)
5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives.
Substitution: The fluorine atom and other substituents on the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. It could be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, derivatives of dihydropyrimidinones have been explored for their therapeutic potential. This compound could be investigated for its efficacy and safety in treating various diseases.
Industry
Industrially, this compound might be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-chloro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one: Substitution of fluorine with chlorine can lead to different properties.
5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-4H-pyrimidin-4-one: Variation in the hydrogenation state of the pyrimidine ring.
Uniqueness
The presence of the fluorine atom in 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.
Properties
Molecular Formula |
C8H7FN4O |
---|---|
Molecular Weight |
194.17 g/mol |
IUPAC Name |
5-fluoro-4-methyl-2-(1H-pyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H7FN4O/c1-4-6(9)8(14)13-7(12-4)5-2-10-11-3-5/h2-3H,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
CYDPYKGIBHBSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CNN=C2)F |
Origin of Product |
United States |
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